2-Phenyl-1,3,5-triazine
Overview
Description
2-Phenyl-1,3,5-triazine is an organic compound belonging to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of a phenyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazines, including this compound, are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3,5-triazine can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of benzonitrile with dicyandiamide . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired triazine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as a starting material. The process includes nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by phenyl groups through the use of appropriate nucleophiles . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a substituent in the triazine ring with a nucleophile.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles such as halogens.
Cycloaddition: Triazines can undergo [4+2] cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol are commonly used.
Electrophilic Addition: Halogens like chlorine or bromine in the presence of a catalyst.
Cycloaddition: Typically involves dienes or alkynes under thermal or catalytic conditions.
Major Products:
Nucleophilic Substitution: Produces substituted triazines with various functional groups.
Electrophilic Addition: Results in halogenated triazines.
Cycloaddition: Forms fused triazine derivatives.
Scientific Research Applications
2-Phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Phenyl-1,3,5-triazine can be compared with other triazine derivatives:
Properties
IUPAC Name |
2-phenyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXELBMYKBFKHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274555 | |
Record name | 2-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-18-5 | |
Record name | 2-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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